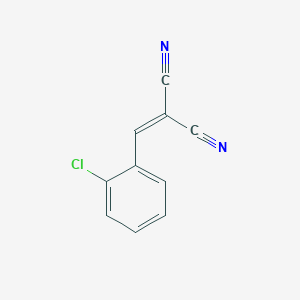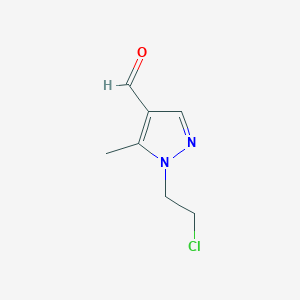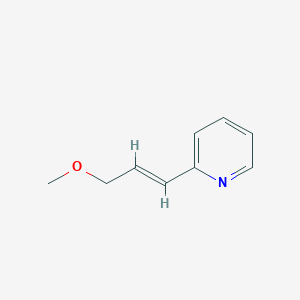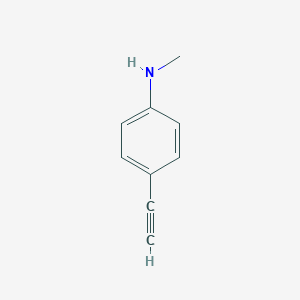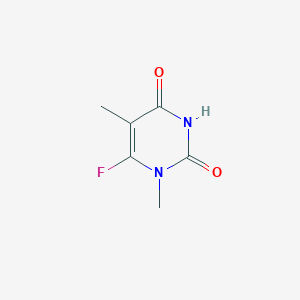
Ularitide
Vue d'ensemble
Description
Ularitide is a chemically synthesized form of urodilatin, a human natriuretic peptide. Urodilatin is produced by the differential processing of pro-atrial natriuretic peptide in distal renal tubule cells. This compound is a 32-amino acid peptide that plays a significant role in regulating blood pressure and the excretion of water and sodium from the kidneys .
Applications De Recherche Scientifique
Ularitide has been extensively studied for its potential therapeutic applications, particularly in the treatment of acute decompensated heart failure (ADHF). It exerts pharmacological actions such as vasodilation, diuresis, and natriuresis through the natriuretic peptide receptor/particulate guanylate cyclase/cyclic guanosine monophosphate pathway . In clinical studies, this compound has demonstrated beneficial effects such as symptom relief and vasodilation while preserving renal function .
Mécanisme D'action
Ularitide, also known as Urodilatin human or Urodilatin, is a synthetic form of a naturally occurring human natriuretic peptide involved in regulating blood pressure and the excretion of water and sodium from the kidneys .
Target of Action
The primary target of this compound is the Atrial Natriuretic Peptide Receptor 1 (NPR-A) . This receptor plays a crucial role in the regulation of blood pressure and fluid balance.
Mode of Action
This compound interacts with its target, the NPR-A, by stimulating the intracellular guanylyl cyclase, which is the intracellular domain of the NPR-A . This enzyme catalyzes the conversion of GTP to cGMP . The activation of cGMP-dependent protein kinase inhibits sodium reabsorption via an amiloride-sensitive channel and results in smooth muscle relaxation via a decrease in intracellular Ca2+ concentration .
Biochemical Pathways
This compound affects the natriuretic peptide receptor/particulate guanylate cyclase/cyclic guanosine monophosphate pathway . This pathway plays a significant role in vasodilation, diuresis, and natriuresis, which are critical for maintaining fluid balance and blood pressure .
Pharmacokinetics
It’s known that this compound is a small molecule and is currently in phase 2 development as a potential treatment for patients with acute decompensated heart failure (adhf) .
Result of Action
This compound exerts favorable physiological effects such as vasodilation, diuresis, and natriuresis . It has been shown to cause a significant and dose-dependent increase in urinary flow, glomerular filtration rate, sodium excretion, and urinary cGMP excretion .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, in animal models of heart failure, this compound administration resulted in little vasodilation, but a significant increase in natriuresis and diuresis
Analyse Biochimique
Biochemical Properties
Ularitide belongs to the family of natriuretic peptides and interacts with the natriuretic peptide receptor A (NPR-A), an enzyme that catalyzes the conversion of GTP to cGMP . This interaction stimulates the intracellular guanylyl cyclase, leading to the activation of cGMP-dependent protein kinase . The activation of this kinase inhibits sodium reabsorption via an amiloride-sensitive channel and results in smooth muscle relaxation via a decrease in intracellular Ca2+ concentration . Thus, this compound serves as an intrarenal paracrine regulator of sodium and water homeostasis .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways and gene expression . When injected into the blood, this compound appears to cause diuresis (urine output) and natriuresis (sodium excretion), as well as vasodilation . In animal models of heart failure, this compound administration resulted in little vasodilation, but a significant increase in natriuresis and diuresis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the natriuretic peptide receptor A (NPR-A). This compound stimulates the intracellular guanylyl cyclase as the intracellular domain of NPR-A, the enzyme that catalyzes the conversion of GTP to cGMP . This leads to the activation of cGMP-dependent protein kinase, which inhibits sodium reabsorption and results in smooth muscle relaxation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, in patients with acute decompensated heart failure (ADHF), this compound demonstrated beneficial effects such as symptom relief and vasodilation, while still preserving renal function . The favorable hemodynamic effects of this compound were sustained through the end of the 24-h infusion period .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In animal models of heart failure, this compound administration resulted in a significant increase in natriuresis and diuresis . The specific threshold effects and any toxic or adverse effects at high doses are not mentioned in the available literature.
Metabolic Pathways
This compound is involved in the natriuretic peptide system, a key pathway in maintaining cardiorenal homeostasis . It plays a role in the regulation of blood pressure and the excretion of water and sodium from the kidneys .
Subcellular Localization
It is known that Urodilatin, the natural form of this compound, is produced in the kidney and excreted into the urine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of ularitide involves the synthesis of specific amino acid sequences. One method includes the use of protective amino acid fragments such as Boc-Thr(tBu)-Ala-Pro-Arg(Pbf)-Ser(tBu)-Leu-Arg(Pbf)-Ser(tBu) . The peptide sequence of this compound contains two cysteine residues, which are crucial for its biological activity .
Industrial Production Methods
Industrial production of this compound involves optimizing column separation conditions to achieve high purity. This process includes the use of specific chromatographic techniques to purify the peptide .
Analyse Des Réactions Chimiques
Types of Reactions
Ularitide undergoes various chemical reactions, including:
Oxidation: Involves the formation of disulfide bonds between cysteine residues.
Reduction: Can break disulfide bonds, reverting the peptide to its reduced form.
Substitution: Involves the replacement of specific amino acids to study structure-activity relationships.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The reactions are typically carried out under controlled pH and temperature conditions to maintain peptide stability.
Major Products Formed
The major products formed from these reactions include the oxidized form of this compound with disulfide bonds and the reduced form without disulfide bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Serelaxin: A pharmaceutical analog of relaxin, which regulates hemodynamic function by increasing arterial compliance, reducing total peripheral resistance, and enhancing renal blood flow.
TRV027: Another vasodilator with potential therapeutic benefits in acute heart failure.
Uniqueness of Ularitide
This compound is unique due to its specific amino acid sequence and its ability to mimic the physiological effects of urodilatin, a naturally occurring human natriuretic peptide. Its distinct mechanism of action through the NPR-A receptor and its beneficial effects in clinical studies make it a promising therapeutic agent for heart failure .
Propriétés
IUPAC Name |
2-[[2-[[2-[[2-[[4-amino-2-[[52-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-[2-[(2-amino-3-hydroxybutanoyl)amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-19-(3-amino-3-oxopropyl)-49-benzyl-28-butan-2-yl-31,40-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-37-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C145H234N52O44S3/c1-11-72(6)112-137(238)171-60-106(208)172-73(7)113(214)177-86(40-41-103(146)205)122(223)190-95(63-198)116(217)170-61-108(210)175-88(51-70(2)3)114(215)169-62-109(211)176-100(133(234)187-92(56-104(147)206)127(228)193-97(65-200)130(231)186-91(54-77-27-16-13-17-28-77)126(227)180-82(31-20-45-163-142(153)154)119(220)189-94(139(240)241)55-78-36-38-79(204)39-37-78)68-243-244-69-101(134(235)185-90(53-76-25-14-12-15-26-76)115(216)168-58-105(207)167-59-107(209)174-80(29-18-43-161-140(149)150)117(218)182-87(42-50-242-10)123(224)188-93(57-110(212)213)128(229)181-85(124(225)196-112)34-23-48-166-145(159)160)195-132(233)99(67-202)194-131(232)98(66-201)192-120(221)83(32-21-46-164-143(155)156)178-118(219)81(30-19-44-162-141(151)152)179-125(226)89(52-71(4)5)184-129(230)96(64-199)191-121(222)84(33-22-47-165-144(157)158)183-135(236)102-35-24-49-197(102)138(239)74(8)173-136(237)111(148)75(9)203/h12-17,25-28,36-39,70-75,80-102,111-112,198-204H,11,18-24,29-35,40-69,148H2,1-10H3,(H2,146,205)(H2,147,206)(H,167,207)(H,168,216)(H,169,215)(H,170,217)(H,171,238)(H,172,208)(H,173,237)(H,174,209)(H,175,210)(H,176,211)(H,177,214)(H,178,219)(H,179,226)(H,180,227)(H,181,229)(H,182,218)(H,183,236)(H,184,230)(H,185,235)(H,186,231)(H,187,234)(H,188,224)(H,189,220)(H,190,223)(H,191,222)(H,192,221)(H,193,228)(H,194,232)(H,195,233)(H,196,225)(H,212,213)(H,240,241)(H4,149,150,161)(H4,151,152,162)(H4,153,154,163)(H4,155,156,164)(H4,157,158,165)(H4,159,160,166) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCCYQIEZNQWRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(C(C)O)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C145H234N52O44S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3505.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115966-23-9 | |
| Record name | Urodilatin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0042057 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-Methylphenyl)-N-[4-(phenylazo)phenyl]amine](/img/structure/B38146.png)
![5,6-Diamino-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B38149.png)
